1,2-Dichlorobenzene-D4

Catalog No.
S1487165
CAS No.
2199-69-1
M.F
C6H4Cl2
M. Wt
151.02 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dichlorobenzene-D4

CAS Number

2199-69-1

Product Name

1,2-Dichlorobenzene-D4

IUPAC Name

1,2-dichloro-3,4,5,6-tetradeuteriobenzene

Molecular Formula

C6H4Cl2

Molecular Weight

151.02 g/mol

InChI

InChI=1S/C6H4Cl2/c7-5-3-1-2-4-6(5)8/h1-4H/i1D,2D,3D,4D

InChI Key

RFFLAFLAYFXFSW-RHQRLBAQSA-N

SMILES

C1=CC=C(C(=C1)Cl)Cl

Synonyms

1,2-Dichlorobenzene-d4; Cloroben-d4; Dilatin DB-d4; Dowtherm E-d4; NSC 60644-d4; o-Dichlorobenzene-d4

Canonical SMILES

C1=CC=C(C(=C1)Cl)Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)[2H])[2H]

1.2-Dichlorobenzene-D4 (1,2-DCB-D4) is a specialized compound primarily used in Nuclear Magnetic Resonance (NMR) spectroscopy [, , ]. NMR is a powerful analytical technique that utilizes the magnetic properties of atomic nuclei to determine the structure and composition of molecules.

Solvent for NMR Spectroscopy:

1,2-DCB-D4 serves as a deuterated solvent in NMR experiments [, , ]. This means that four of its hydrogen atoms are replaced with their heavier isotope, deuterium (D). This substitution offers several advantages:

  • Reduced signal interference: Deuterium has a spin of 1, unlike the spin of 1/2 for regular hydrogen. This difference minimizes the signal arising from the solvent itself, allowing for clearer observation of the target molecule's signals in the NMR spectrum [].
  • Solubility: 1,2-DCB-D4 possesses good solubility for a wide range of organic compounds, making it a versatile solvent for various NMR applications [, ].
  • Chemical stability: It exhibits good chemical stability under typical NMR experimental conditions, ensuring the integrity of the sample during analysis [, ].

1,2-Dichlorobenzene-d4 (also known as o-dichloro(deuterio)benzene) is a colorless liquid commonly used as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy []. It is a specifically deuterated version of 1,2-dichlorobenzene, where four hydrogen (H) atoms are replaced with deuterium (D) isotopes []. This isotopic substitution offers several advantages in NMR experiments, as will be discussed later.

The origin of 1,2-dichlorobenzene-d4 is typically commercial synthesis from readily available precursors like benzene or dichlorobenzene.


Molecular Structure Analysis

1,2-Dichlorobenzene-d4 shares the same basic structure as 1,2-dichlorobenzene, with a six-membered benzene ring where two chlorine atoms are attached at the 1 and 2 positions []. The key difference lies in the replacement of four hydrogen atoms with deuterium. These deuterium atoms are primarily located at the ring positions, although some isotopic exchange with the solvent (if not fully deuterated) can occur [].

The presence of deuterium is significant because its nucleus has a spin of 1, different from the spin of 1/2 for a proton (hydrogen nucleus). This difference in spin properties affects the NMR signal, leading to several advantages:

  • Reduced background signal: Deuterium nuclei do not resonate in the typical proton NMR region, leading to a cleaner spectrum with less background noise [].
  • Lock signal: The deuterium lock refers to the ability to lock the spectrometer signal onto the deuterium resonance, ensuring stability and improved spectral referencing.

Chemical Reactions Analysis

  • Substitution reactions: Chlorine atoms can be replaced by other functional groups, such as nitro or hydroxyl groups, under specific reaction conditions.
  • Reduction: Under high temperatures and pressure, 1,2-dichlorobenzene can be reduced to form benzene.

Physical And Chemical Properties Analysis

  • Melting point: -17 °C []
  • Boiling point: 178-180 °C []
  • Density: 1.341 g/mL at 25 °C []
  • Solubility: Slightly soluble in water (1.2 g/L at 25 °C). Miscible with most organic solvents [].
  • Stability: Stable under normal storage conditions.

1,2-Dichlorobenzene-d4 does not have a specific biological mechanism of action as it primarily functions as an inert solvent. Its role lies in facilitating the NMR spectroscopy process by providing a suitable environment for the sample and offering the aforementioned advantages with deuterium substitution.

1,2-Dichlorobenzene-d4 is considered a moderate health hazard. It can be irritating to the skin, eyes, and respiratory system upon exposure.

  • Toxicity: Studies suggest moderate acute toxicity upon ingestion or inhalation. However, specific data on 1,2-Dichlorobenzene-d4 is limited.
  • Flammability: Flammable liquid with a flash point of 52 °C.
  • Reactivity: Can react with strong oxidizing agents.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling 1,2-Dichlorobenzene-d4.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Follow proper disposal procedures according to local regulations.

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 12 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 11 of 12 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

2199-69-1

Wikipedia

1,2-Dichloro(~2~H_4_)benzene

Dates

Modify: 2023-08-15

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